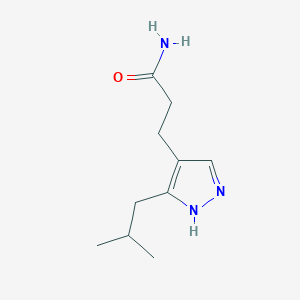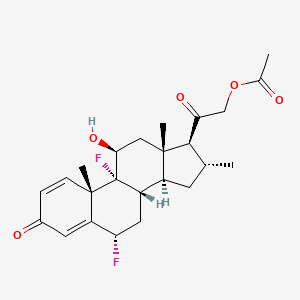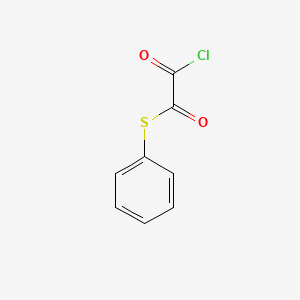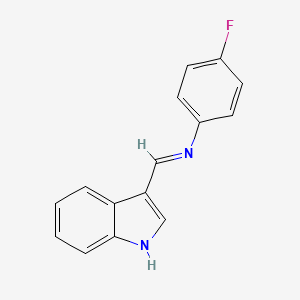
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Teneligliptin is primarily used as an antidiabetic medication to manage type 2 diabetes mellitus by increasing the levels of incretin hormones, which help regulate blood glucose levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin involves multiple steps, starting from the appropriate chiral precursors. The key steps include:
Formation of tert-Butyl Formate: This can be achieved by reacting tert-butyl alcohol with formic acid in the presence of a catalyst.
Formation of Methyl Formate: This involves the reaction of methanol with formic acid under acidic conditions.
Coupling Reactions: The tert-butyl formate and methyl formate groups are then introduced into the teneligliptin molecule through coupling reactions, which may involve the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted teneligliptin derivatives.
Applications De Recherche Scientifique
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin has several scientific research applications:
Chemistry: Used as a model compound to study DPP-4 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating incretin hormones and their impact on insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new antidiabetic drugs and formulations.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, the compound increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
(2S,4R)-1-(tert-Butyl Formate)-2-(methyl Formate) Teneligliptin is unique due to its specific chiral configuration and the presence of tert-butyl and methyl formate groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other DPP-4 inhibitors, teneligliptin has a longer half-life and a more potent inhibitory effect on DPP-4, making it a valuable option for managing type 2 diabetes mellitus.
Propriétés
Formule moléculaire |
C25H35N5O4 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C25H35N5O4/c1-18-15-22(30(26-18)19-9-7-6-8-10-19)28-13-11-27(12-14-28)20-16-21(23(31)33-5)29(17-20)24(32)34-25(2,3)4/h6-10,15,20-21H,11-14,16-17H2,1-5H3/t20-,21+/m1/s1 |
Clé InChI |
IYHJLSUYUPVHSV-RTWAWAEBSA-N |
SMILES isomérique |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)OC)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)




![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)


![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


